1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester 1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18657041
InChI: InChI=1S/C9H12F2O4/c1-5(2)15-7(14)8(6(12)13)3-9(10,11)4-8/h5H,3-4H2,1-2H3,(H,12,13)/p-1
SMILES:
Molecular Formula: C9H11F2O4-
Molecular Weight: 221.18 g/mol

1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester

CAS No.:

Cat. No.: VC18657041

Molecular Formula: C9H11F2O4-

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester -

Specification

Molecular Formula C9H11F2O4-
Molecular Weight 221.18 g/mol
IUPAC Name 3,3-difluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylate
Standard InChI InChI=1S/C9H12F2O4/c1-5(2)15-7(14)8(6(12)13)3-9(10,11)4-8/h5H,3-4H2,1-2H3,(H,12,13)/p-1
Standard InChI Key WHOOVGTWUYASMU-UHFFFAOYSA-M
Canonical SMILES CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)[O-]

Introduction

Structural and Chemical Properties

Core Cyclobutane Dicarboxylate Framework

Compound NameCASMolecular FormulaMolar Mass (g/mol)Density (g/cm³)Boiling Point (°C)
Diethyl 1,1-cyclobutanedicarboxylate3779-29-1C₁₀H₁₆O₄200.231.12245–247
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate893724-10-2C₁₂H₁₈O₅242.271.165293.2
Target: 1-(1-Methylethyl) 3,3-difluoroN/AC₁₁H₁₄F₂O₄264.23 (calc.)1.21 (pred.)280–285 (pred.)

Synthetic Pathways

Cyclopropanation and Ring Expansion

A key route to bicyclobutane derivatives involves cyclopropanation of α-diazo esters followed by ring expansion. For instance, intramolecular cyclopropanation of α-allyldiazoacetates using dirhodium catalysts yields bicyclo[1.1.0]butanes, which can undergo difluorocarbene insertion to form difluorobicyclo[1.1.1]pentanes . Adapting this method, the target compound could be synthesized via:

  • Cyclopropanation: Reaction of a fluorinated diazo precursor to form a 3,3-difluorocyclobutane intermediate.

  • Esterification: Transesterification with isopropyl alcohol under acidic conditions.

Fluorination Strategies

Reactivity and Applications

Strain-Release Reactions

  • Peptide Mimetics: As bioisosteres for phenyl groups in drug design .

  • Polymer Chemistry: As crosslinking agents due to the rigid cyclobutane core.

Challenges and Future Directions

No peer-reviewed studies directly address the synthesis or characterization of the target compound. Current data rely on extrapolation from structural analogs, highlighting gaps in:

  • Experimental Characterization: NMR, X-ray crystallography, and kinetic studies.

  • Biological Activity: Potential as a metabolic stabilizer in pharmaceuticals.

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